Cas no 2300174-77-8 ((2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester)

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both methoxy and tert-butyl ester functional groups, makes it valuable for asymmetric synthesis and the preparation of bioactive compounds. The tert-butyl ester group enhances stability and facilitates further transformations, while the methoxy substitution offers versatility in downstream modifications. This compound is particularly useful in the development of enantioselective catalysts and chiral auxiliaries. Its high purity and well-characterized configuration ensure reproducibility in research and industrial processes, making it a reliable choice for synthetic chemists.
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester structure
2300174-77-8 structure
Product name:(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No:2300174-77-8
MF:C11H21NO3
Molecular Weight:215.289343595505
MDL:MFCD31693675
CID:4776947

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • SB35633
    • tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate
    • MDL: MFCD31693675
    • インチ: 1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1
    • InChIKey: UGISCWMXDGYVKU-BDAKNGLRSA-N
    • SMILES: O(C)[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C)C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • トポロジー分子極性表面積: 38.8
  • XLogP3: 1.6

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-5g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
5g
16943.89CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-500mg
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
500mg
¥0.0 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-1g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
1g
¥8726.45 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-1g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
1g
8463.46CNY 2021-05-07
eNovation Chemicals LLC
Y1293870-1g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 95%
1g
$1145 2023-05-18
eNovation Chemicals LLC
Y1293870-5g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 95%
5g
$2295 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-100mg
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
100mg
¥0.0 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0698-5g
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
2300174-77-8 97%
5g
¥17470.39 2025-01-21

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報

Compound CAS No. 2300174-77-8: (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester

The compound (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 2300174-77-8) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential in drug discovery and development. The molecule features a pyrrolidine ring with specific stereochemistry at the 2R and 4S positions, along with a methoxy group at position 4 and a methyl group at position 2. The carboxylic acid moiety is protected as a tert-butyl ester, making it a valuable intermediate in various synthetic pathways.

Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of compounds like (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester in constructing complex molecular architectures. Researchers have demonstrated that this compound can serve as a versatile building block for the synthesis of bioactive molecules, including potential drug candidates. Its unique stereochemical configuration allows for precise control over the spatial arrangement of substituents, which is critical in achieving desired pharmacological properties.

The synthesis of (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes that incorporate principles from both organic and stereochemical synthesis. One common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the 2R and 4S positions. The methoxy group is introduced via nucleophilic substitution or alkylation reactions, while the methyl group is added through alkylation or acylation steps. The tert-butyl ester is introduced to protect the carboxylic acid functionality during subsequent reactions.

Recent studies have explored the use of (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester in the development of peptide mimetics and bioisosteres. These applications leverage the compound's ability to mimic natural amino acids while introducing novel functional groups that enhance stability or bioavailability. For instance, researchers have reported its use in constructing constrained peptide libraries, which are valuable tools in drug discovery.

In addition to its role as an intermediate, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a chiral catalyst in asymmetric reactions. Its rigid structure and well-defined stereochemistry make it an attractive candidate for enantioselective catalysis. Recent findings suggest that this compound can facilitate the formation of enantioenriched products in reactions such as aldol additions and Michael additions.

The compound's versatility is further underscored by its applications in medicinal chemistry. For example, it has been used as a key intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents. Its ability to undergo various transformations, including ring-opening reactions and nucleophilic substitutions, makes it an invaluable tool for constructing complex molecular frameworks.

From an analytical standpoint, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide critical insights into its molecular structure and stereochemistry, ensuring high purity and consistency in synthetic processes.

In conclusion, (2R,4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 2300174-77-8) stands out as a pivotal compound in modern organic chemistry. Its unique properties and wide-ranging applications continue to drive innovation across diverse fields of research. As new methodologies emerge in synthetic chemistry and drug discovery, this compound is expected to play an even more prominent role in shaping future advancements.

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